molecular formula C21H14N2O4 B12860510 1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)

1,1'-(3-Methylene-3,4-dihydro-[1,1'-biphenyl]-4,4'-diyl)bis(1H-pyrrole-2,5-dione)

Cat. No.: B12860510
M. Wt: 358.3 g/mol
InChI Key: DMABXKBWEOIIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) is a complex organic compound with the molecular formula C21H14N2O4. It is known for its unique structure, which includes a biphenyl core with methylene and pyrrole-2,5-dione groups. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) typically involves the condensation of benzene-1,3-diamine with dicarboxylic acids, followed by cyclization, dehydration, and oxidation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products depending on the reagents and conditions used.

Scientific Research Applications

1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Bismaleimide S
  • p,p’-Dimaleimidodiphenylmethane
  • p,p’-Methylenebis(N-phenylmaleimide)
  • Bis(p-maleimidophenyl)methane
  • Bis(4-maleimidophenyl)methane

Uniqueness

1,1’-(3-Methylene-3,4-dihydro-[1,1’-biphenyl]-4,4’-diyl)bis(1H-pyrrole-2,5-dione) stands out due to its specific biphenyl core structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]-6-methylidenecyclohexa-2,4-dien-1-yl]pyrrole-2,5-dione

InChI

InChI=1S/C21H14N2O4/c1-13-12-15(4-7-17(13)23-20(26)10-11-21(23)27)14-2-5-16(6-3-14)22-18(24)8-9-19(22)25/h2-12,17H,1H2

InChI Key

DMABXKBWEOIIQA-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C(C=CC1N2C(=O)C=CC2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O

Origin of Product

United States

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